2-Bromo-2,4-dimethylpentan-3-one

Description

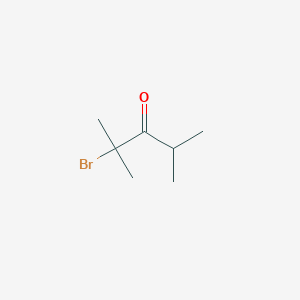

2-Bromo-2,4-dimethylpentan-3-one is a branched α-brominated ketone with the molecular formula C₇H₁₁BrO (mol. weight: 191.07 g/mol). It features a bromine atom at the 2-position and methyl groups at the 2- and 4-positions of the pentan-3-one backbone. This compound is synthesized via the H₂O₂/HBr-mediated oxidative bromination of secondary alcohols, which allows selective mono- or di-bromination depending on reaction conditions . Its ¹³C NMR spectrum (CDCl₃) shows characteristic signals at δ 204.41 (CO), 53.84 (CHBr), and methyl/methylene resonances between δ 14.03–38.95, confirming its branched structure . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of thiazole derivatives and other heterocycles .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,4-dimethylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-5(2)6(9)7(3,4)8/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQRABHKSDZETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C)(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278670 | |

| Record name | 2-bromo-2,4-dimethylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3212-63-3 | |

| Record name | NSC9041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-2,4-dimethylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,4-dimethylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2,4-dimethylpentan-3-one can be synthesized through the bromination of 2,4-dimethyl-3-pentanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2,4-dimethylpentan-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to 2,4-dimethyl-3-pentanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used.

Common Reagents and Conditions:

Bromination: Bromine (Br2) in dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile.

Reduction: 2,4-Dimethyl-3-pentanol.

Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Organic Synthesis

2-Bromo-2,4-dimethylpentan-3-one serves as a key intermediate in organic synthesis due to its electrophilic nature. The bromine atoms can undergo nucleophilic substitution reactions, making it useful for synthesizing complex organic molecules.

- Synthesis of Alkylated Products : It can react with nucleophiles such as organometallic reagents to produce various alkylated products.

- Formation of α-Acetoxy Ketones : Electrochemical reduction in polar aprotic solvents yields α-acetoxy ketones, which are valuable in further synthetic pathways.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities :

- Antimicrobial Properties : Studies show that brominated compounds can inhibit the growth of various bacterial strains.

- Antifungal Activity : The presence of bromine has been linked to enhanced antifungal effects against pathogens like Candida albicans.

Case Study 1: Antimicrobial Activity

A study conducted by researchers demonstrated that certain dibrominated ketones, structurally related to this compound, exhibited significant antimicrobial properties against common bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes due to the electrophilic nature of bromine atoms.

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of halogenated compounds revealed that derivatives of this compound showed promising activity against Candida albicans. The study highlighted the importance of the bromine substituents in enhancing the compound's efficacy.

Mechanism of Action

The mechanism of action of 2-Bromo-2,4-dimethylpentan-3-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various transformations. The compound’s reactivity is influenced by the presence of the bromine atom, which can stabilize intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-bromo-2,4-dimethylpentan-3-one is best understood through comparison with related brominated ketones and α-bromo carbonyl compounds. Below is a detailed analysis:

2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one

- Structure : This derivative incorporates a 2,4,5-trimethoxyphenyl group at the 1-position, introducing aromaticity and steric bulk.

- Synthesis : Prepared via nucleophilic substitution or Friedel-Crafts acylation, leveraging the electron-rich aryl group for regioselectivity .

- Applications : The trimethoxyphenyl moiety enhances its utility in medicinal chemistry, particularly as a precursor for antimalarial or anticancer agents. Its crystal structure reveals intramolecular C–H⋯O interactions, stabilizing the conformation .

- Key Difference : The aromatic substituent increases molecular weight (C₁₆H₂₃BrO₄; 367.26 g/mol) and alters solubility compared to the simpler 2,4-dimethyl analog.

2-Bromo-1-cyclopropylethanone

- Structure : A smaller α-bromoketone with a cyclopropyl group adjacent to the carbonyl.

- Reactivity : The strained cyclopropane ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. This contrasts with the steric hindrance imparted by the dimethyl groups in this compound, which may slow such reactions .

- Applications : Used in cyclopropane ring-opening reactions and as a building block for strained heterocycles.

1,5-Dibromopentan-2-one

- Structure : A linear dibrominated ketone with bromine atoms at the 1- and 5-positions.

- Reactivity: The dual bromine atoms enable sequential alkylation or elimination reactions, unlike the mono-bromo compound. For example, it can undergo double nucleophilic substitution to form cyclic ethers or sulfides.

- Applications : Less common in medicinal chemistry due to its linearity but valuable in polymer cross-linking .

2-Bromo-2'-methoxy-1,1'-biphenyl

- Structure : A brominated biphenyl derivative with a methoxy group, lacking a ketone functional group.

- Applications : Primarily used in Suzuki-Miyaura cross-couplings to construct biaryl systems for organic electronics or pharmaceuticals. Its reactivity diverges sharply from α-bromoketones, as it participates in metal-catalyzed coupling rather than nucleophilic substitution .

Comparative Data Table

Research Findings and Implications

- Steric Effects: The 2,4-dimethyl groups in this compound impose steric hindrance, reducing reaction rates in SN2 mechanisms compared to less hindered analogs like 2-bromo-1-cyclopropylethanone .

- Electronic Effects : The electron-withdrawing bromine atom activates the carbonyl group toward nucleophilic attack, a feature shared across α-bromoketones but modulated by substituents (e.g., aryl groups in the trimethoxyphenyl derivative enhance resonance stabilization) .

- Synthetic Utility : While this compound is ideal for thiazole synthesis, its dibromo counterpart (1,5-dibromopentan-2-one) finds niche use in polymer chemistry, highlighting how bromine positioning dictates application .

Biological Activity

2-Bromo-2,4-dimethylpentan-3-one, a brominated ketone, has garnered attention in chemical and biological research due to its potential applications in various fields, including medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₇H₁₃BrO

- Molecular Weight : 189.09 g/mol

- CAS Number : 3212-63-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom can enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions and potentially inhibit enzymatic activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study assessing various halogenated compounds, it was found that this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This suggests its potential utility as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages. A notable study demonstrated that treatment with the compound led to a decrease in TNF-alpha levels by approximately 30% compared to untreated controls.

Case Study 1: Agricultural Applications

A study investigated the effects of this compound on plant growth. The compound was applied at varying concentrations to rice seeds. Results indicated that at lower concentrations (31.25 ppm), there was a significant stimulation of root growth (34.16% increase), while higher concentrations (1000 ppm) resulted in inhibition (12.82% decrease in shoot length). This dual effect highlights its potential as a growth regulator in agricultural practices.

Case Study 2: Synthesis and Biological Evaluation

In a synthetic approach, researchers synthesized derivatives of this compound to evaluate their biological activities. One derivative showed enhanced antibacterial activity compared to the parent compound, suggesting that structural modifications can lead to improved pharmacological profiles.

Q & A

Q. How should researchers design kinetic studies to model the bromination mechanism of 2,4-dimethylpentan-3-one?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.